N-[(4-bromothiophen-2-yl)methyl]-2-phenylacetamide
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Overview
Description
N-[(4-bromothiophen-2-yl)methyl]-2-phenylacetamide is an organic compound that features a brominated thiophene ring attached to a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromothiophen-2-yl)methyl]-2-phenylacetamide typically involves the reaction of 4-bromothiophene-2-carbaldehyde with phenylacetamide in the presence of a suitable catalyst. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs palladium catalysts and boronic acids to form carbon-carbon bonds under mild conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction temperature maintained around 80-100°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromothiophen-2-yl)methyl]-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives without the bromine atom.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4-bromothiophen-2-yl)methyl]-2-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.
Mechanism of Action
The mechanism of action of N-[(4-bromothiophen-2-yl)methyl]-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated thiophene ring and phenylacetamide moiety can form hydrogen bonds and hydrophobic interactions with target proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
(4-bromothiophen-2-yl)methanol: A related compound with a hydroxyl group instead of the phenylacetamide moiety.
N-[(4-bromophenyl)methyl]-2-phenylacetamide: Similar structure but with a bromophenyl group instead of the bromothiophene ring.
Uniqueness
N-[(4-bromothiophen-2-yl)methyl]-2-phenylacetamide is unique due to the presence of both a brominated thiophene ring and a phenylacetamide moiety, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNOS/c14-11-7-12(17-9-11)8-15-13(16)6-10-4-2-1-3-5-10/h1-5,7,9H,6,8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPWFFDMSXHIES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCC2=CC(=CS2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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